molecular formula CH3N5 B145819 5-Aminotetrazole CAS No. 4418-61-5

5-Aminotetrazole

Cat. No. B145819
CAS RN: 4418-61-5
M. Wt: 85.07 g/mol
InChI Key: ULRPISSMEBPJLN-UHFFFAOYSA-N
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Description

5-Aminotetrazole (5-AT) is a compound of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in combinatorial library development and as a precursor for energetic materials. The synthesis of 5-AT and its derivatives has been the subject of multiple research efforts, aiming to develop efficient and diverse synthetic routes for this compound .

Synthesis Analysis

Several synthetic methods have been developed for 5-AT. One approach involves the mercury(II)-promoted attack of azide anion on a thiourea, leading to a guanyl azide intermediate that cyclizes to form 5-AT. This method is notable for its high yield and ability to produce mono-, di-, and trisubstituted 5-aminotetrazoles . Another innovative method uses ketones as substrates, where carbodiimidium ions are generated in situ from ketones, promoted by TMSN3/TfOH, and then react with hydrazoic acid to cyclize and form 5-AT . Additionally, 1-substituted 5-aminotetrazoles can be synthesized from cyanogen azide and primary amines, yielding good results . A novel route involving diazotization and intramolecular cyclization of aminoguanidine nitrates has also been reported, with an optimized yield of up to 77.2% . Furthermore, a cascade synthesis from isonitriles and N,N-dibromoarylsulfonamides via carbodiimide coupling with azide has been developed, offering a wide substrate scope and good yields .

Molecular Structure Analysis

The molecular structure of 5-AT and its derivatives is crucial for their potential applications. Research has shown that the thermal decomposition of 5-AT can lead to different products depending on the tautomeric form present, with the imino form being predominant in the solid state . The structure of 5-AT-based polymers has been characterized using various spectroscopic methods, revealing the successful insertion of aminotetrazole heterocycles into the polymeric chain .

Chemical Reactions Analysis

5-AT undergoes various chemical reactions, including thermal decomposition, which has been extensively studied. The decomposition process involves the formation of hydrogen azide and carbodiimide, with further heating leading to the evolution of nitrogen. The activation energies for these decomposition routes have been determined . Additionally, 5-AT can be used to synthesize energetic polymers with enhanced density and nitrogen content, which are of interest for energetic binder applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-AT and its derivatives are influenced by their molecular structure. The thermal stability, density, and nitrogen content of 5-AT-based polymers have been experimentally measured, showing that the insertion of aminotetrazole heterocycles into the polymeric chain and their subsequent modification via nitration can significantly enhance these properties . The synthesis of 1-hydroxy-5-aminotetrazole and its azo derivative has also been explored, with these compounds showing high energetic performance and sensitivity towards impact, friction, and electrostatic discharge .

Scientific Research Applications

Energetic Materials and Explosives

5-Aminotetrazole (AT) is widely researched for its potential in developing high-performing energetic materials. Research by Klapötke, Piercey, and Stierstorfer (2012) found that certain compounds derived from 5-H-tetrazolate amination, including 1-aminotetrazole, exhibit high explosive performances and varying sensitivities, indicating their suitability in explosives (Klapötke, Piercey, & Stierstorfer, 2012). Additionally, Tao et al. (2008) showed that 5-aminotetrazole can be used to obtain nitrogen-rich energetic salts and ionic liquids, which hold promise for energetic applications due to their stability and high nitrogen content (Tao et al., 2008).

Gas Generators

In the context of gas generators, Han et al. (2018) studied ten gas generators based on 5-aminotetrazole, finding that certain formulas demonstrate potential value for development, particularly in automotive airbag inflation (Han et al., 2018).

Solid Propellants and Pyrotechnics

Duan Zhiming (2011) highlighted the potential applications of aminotetrazole in fields like solid propellants and non-smoke pyrotechnics, due to its high nitrogen content and good thermal stability (Duan Zhiming, 2011).

Synthesis and Chemical Properties

Research on the synthesis of 5-aminotetrazole, such as the work by Batey and Powell (2000), has provided methods for generating mono-, di-, and trisubstituted 5-aminotetrazoles, valuable for combinatorial library development (Batey & Powell, 2000). Levchik et al. (1992) studied the thermal decomposition of 5-aminotetrazole, providing insights into its stability and decomposition pathways (Levchik et al., 1992).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2H-tetrazol-5-amine
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InChI

InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULRPISSMEBPJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3N5
Source PubChem
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DSSTOX Substance ID

DTXSID7052103
Record name Tetrazol-5-ylamine
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Molecular Weight

85.07 g/mol
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Physical Description

Pellets or Large Crystals, Water or Solvent Wet Solid
Record name 2H-Tetrazol-5-amine
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Product Name

5-Aminotetrazole

CAS RN

4418-61-5, 5378-49-4
Record name Aminotetrazole
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Record name 5-Amino-1H-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,980
Citations
VG Kiselev, NP Gritsan - The Journal of Physical Chemistry A, 2009 - ACS Publications
The thermal decomposition of 5-aminotetrazole was studied theoretically using the G3 multilevel procedure and DFT B3LYP technique. The unimolecular primary decomposition …
Number of citations: 59 pubs.acs.org
WL Garbrecht, RM Herbst - The Journal of Organic Chemistry, 1953 - ACS Publications
… the formation of 5-aminotetrazole from cyanamide and … 5-aminotetrazole derivatives. If cyclization were to involve the nitrogen carrying the alkyl substituent, a l-alkyl-5-aminotetrazole …
Number of citations: 75 pubs.acs.org
RM HERBST, CW ROBERTS… - The Journal of Organic …, 1951 - ACS Publications
… of 5-aminotetrazole, it … of 5-aminotetrazole and its derivatives in his survey of the chemistry of tetrazoles. As is the case with all tetrazoles unsubstituted in the 1 position, 5-aminotetrazole …
Number of citations: 46 pubs.acs.org
RM Herbst, WL Garbrecht - The Journal of Organic Chemistry, 1953 - ACS Publications
… 5-aminotetrazole. Thiele and Ingle (1) had shown that several mono- and di-benzylaminotetrazoles are formed by interaction of benzyl chloride and 5-aminotetrazole … -5aminotetrazole (I…
Number of citations: 18 pubs.acs.org
K Karaghiosoff, TM Klapoetke… - Chemistry–A European …, 2009 - Wiley Online Library
Methylation of 5‐amino‐1H‐tetrazole (1) gives 1‐methyl‐5‐amino‐1H‐tetrazole (2) and 2‐methyl‐5‐amino‐1H‐tetrazole (3). A new family of energetic silver complexes based on …
V Ernst, TM Klapötke… - Zeitschrift für anorganische …, 2007 - Wiley Online Library
Alkali salts of 5‐aminotetrazole (5‐At) are common intermediates in synthesis of alkylated aminotetrazoles and their derivatives and can also be used as coloring agents in modern …
Number of citations: 83 onlinelibrary.wiley.com
B Wang, X Qi, W Zhang, K Wang, W Li… - Journal of Materials …, 2017 - pubs.rsc.org
… bistetrazolate nitramino compounds, ie, 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole (2) and its energetic salts (3–8), were successfully prepared from readily available 5-aminotetrazole. All …
Number of citations: 52 pubs.rsc.org
WL Garbrecht, RM Herbst - The Journal of Organic Chemistry, 1953 - ACS Publications
… The synthesis of 5-aminotetrazole and some of its substituted … readily cyclized to form 5-aminotetrazole. Buschand Bauer (3) … The direct formation of 5-aminotetrazole by the addition of …
Number of citations: 70 pubs.acs.org
D Fischer, TM Klapötke, DG Piercey… - … –A European Journal, 2013 - Wiley Online Library
… available from 5-aminotetrazole, a 5-aminotetrazole oxide would be … 5-aminotetrazole (Scheme 1), but with the proven advantages of the tetrazole-N-oxides. 1-Hydroxy-5-aminotetrazole …
GH Tao, Y Guo, YH Joo, B Twamley… - Journal of Materials …, 2008 - pubs.rsc.org
5-Aminotetrazole (AT) behaves as a weak acid and can be used to obtain nitrogen-rich energetic salts and ionic liquids. These AT salts have been characterized by IR, NMR, elemental …
Number of citations: 130 pubs.rsc.org

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